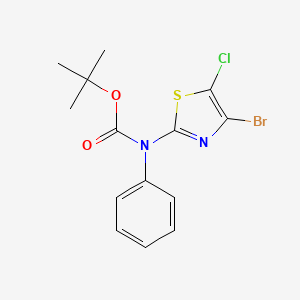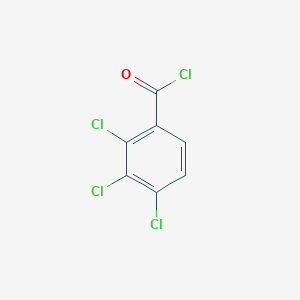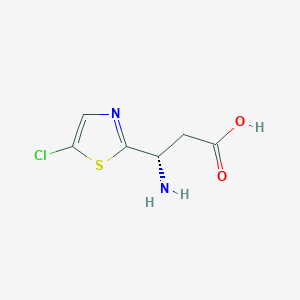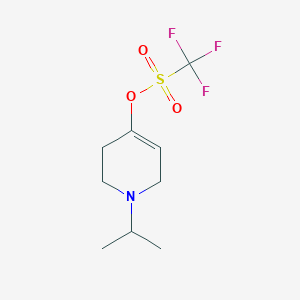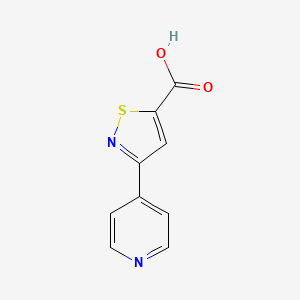![molecular formula C10H20N2O B15241675 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide is a chemical compound with the molecular formula C10H20N2O It is a derivative of cyclohexane and contains both an amine and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide typically involves the reaction of cyclohexylamine with methyl acetate under controlled conditions. The process can be summarized as follows:
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified through recrystallization or distillation to obtain pure this compound .
Cyclohexylamine: reacts with in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine and acetamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide involves its interaction with specific molecular targets. It is known to interact with voltage-gated calcium channels in neurons, which can modulate neuronal activity. This interaction is crucial for its potential therapeutic effects, such as pain relief and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Gabapentin: A well-known anticonvulsant and analgesic with a similar structure.
Pregabalin: Another compound with similar therapeutic applications.
2-(1-(aminomethyl)cyclohexyl)acetic acid: Shares structural similarities and is used in similar research contexts
Uniqueness
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to interact with neuronal calcium channels sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C10H20N2O/c1-12-9(13)7-10(8-11)5-3-2-4-6-10/h2-8,11H2,1H3,(H,12,13) |
InChI Key |
JZBGVJXDOBDDOH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1(CCCCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


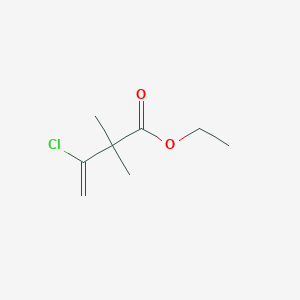
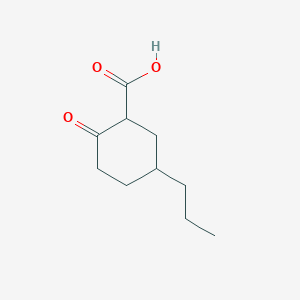
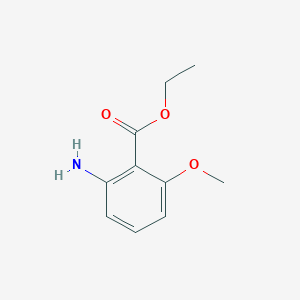
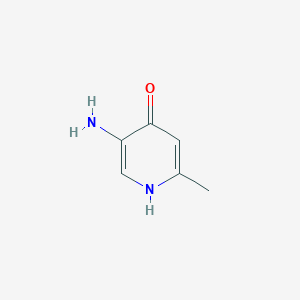
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241607.png)
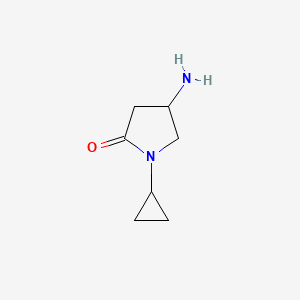

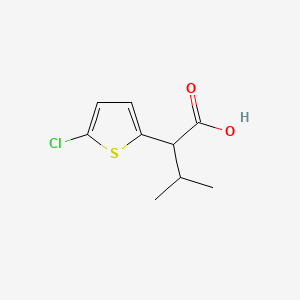
![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
